molecular formula C7H15NO B13270265 3-[(2R)-Pyrrolidin-2-yl]propan-1-ol

3-[(2R)-Pyrrolidin-2-yl]propan-1-ol

Cat. No.: B13270265
M. Wt: 129.20 g/mol
InChI Key: JAAFQZNROQTUIW-SSDOTTSWSA-N
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Description

3-[(2R)-Pyrrolidin-2-yl]propan-1-ol is a chiral compound with the molecular formula C7H15NO It is characterized by the presence of a pyrrolidine ring attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R)-Pyrrolidin-2-yl]propan-1-ol can be achieved through several methods. One common approach involves the reaction of pyrrolidine with an appropriate aldehyde or ketone, followed by reduction. For instance, the reaction of pyrrolidine with propanal, followed by reduction with a suitable reducing agent such as sodium borohydride, can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic synthesis. These methods ensure higher yields and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2R)-Pyrrolidin-2-yl]propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(2R)-Pyrrolidin-2-yl]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2R)-Pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine
  • 3-(Pyridin-2-yl)propan-1-ol
  • 3-(Pyrrolidin-1-yl)propan-1-ol

Uniqueness

3-[(2R)-Pyrrolidin-2-yl]propan-1-ol is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a propanol chain. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-[(2R)-pyrrolidin-2-yl]propan-1-ol

InChI

InChI=1S/C7H15NO/c9-6-2-4-7-3-1-5-8-7/h7-9H,1-6H2/t7-/m1/s1

InChI Key

JAAFQZNROQTUIW-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@@H](NC1)CCCO

Canonical SMILES

C1CC(NC1)CCCO

Origin of Product

United States

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